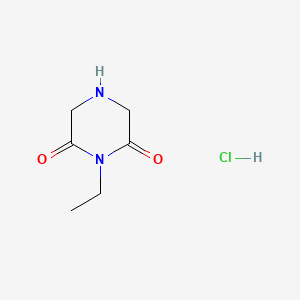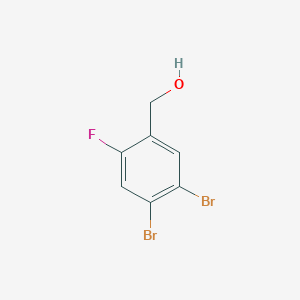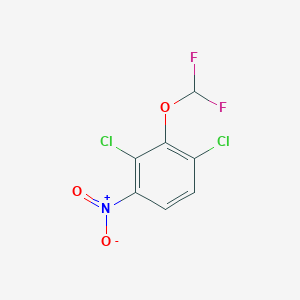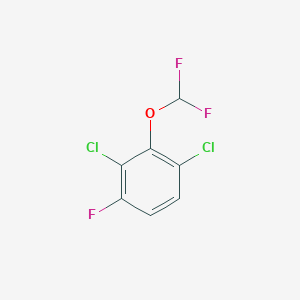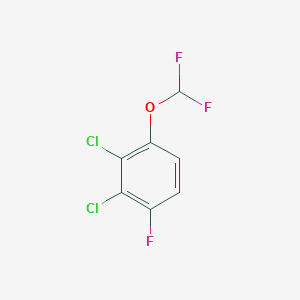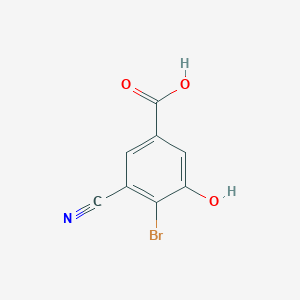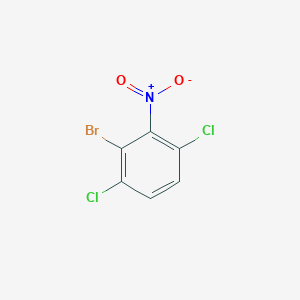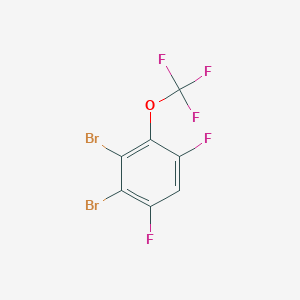
1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene consists of a benzene ring substituted with bromine, fluorine, and a trifluoromethoxy group. The arrangement of atoms and their connectivity can be visualized using computational tools or chemical drawing software .
Applications De Recherche Scientifique
Synthesis and Characterization of Hyperbranched Poly(arylene ether)s
A trifluoromethyl-activated trifluoro monomer, including 1,3,5-Tris(4-fluoro-3-trifluoromethylphenyl)benzene (a derivative close to 1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene), has been used to create hyperbranched poly(arylene ether)s. These polymers demonstrated very high molecular weight and excellent thermal stability, making them potentially useful in high-performance materials (Banerjee et al., 2009).
Aryne Route to Naphthalenes
Research on the derivative of 1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene has shown its potential in the synthesis of naphthalenes through aryne intermediates. These compounds have applications in various organic syntheses (Schlosser & Castagnetti, 2001).
Preparation of Organofluorine Compounds
A study on trifluoromethoxyphenyllithiums, which can be derived from compounds similar to 1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene, demonstrated their use as intermediates for creating a variety of organofluorine compounds. This has significant implications for pharmaceuticals and agrochemicals (Castagnetti & Schlosser, 2001).
Structural and Conformational Analysis
The structural and conformational analysis of 4-Fluoro(trifluoromethoxy)benzene, closely related to the compound , provides insights into the geometric and electronic properties that could influence its reactivity and interaction in various chemical processes (Shishkov et al., 2004).
Versatile Starting Material for Organometallic Synthesis
The synthesis and application of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound structurally related to 1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene, in organometallic chemistry highlights the potential of such compounds as starting materials in synthesizing various organometallic intermediates (Porwisiak & Schlosser, 1996).
Cyclization of Difluoroalkenes
A study exploring the cyclization of difluoroalkenes, which could theoretically be derived from 1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene, shows their application in synthesizing fluorinated hetero- and carbocycles. This has implications in medicinal chemistry and materials science (Ichikawa et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
1,2-dibromo-4-fluoro-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYNELQAMXOEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-4-fluoro-5-(trifluoromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



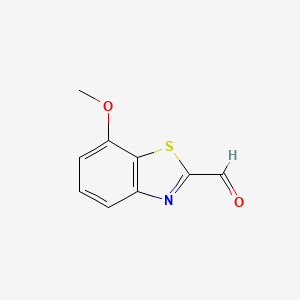
![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B1410264.png)
